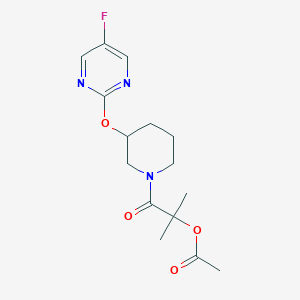

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound characterized by a piperidine core substituted with a 5-fluoropyrimidin-2-yloxy group and an acetylated propan-2-yl ester moiety. Its molecular formula is C₁₆H₂₁FN₃O₅ (assuming structural similarity to analogs), with a molecular weight of approximately 354.36 g/mol. The acetate group enhances solubility and may act as a prodrug moiety for controlled release of active metabolites.

Properties

IUPAC Name |

[1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCKFGNPSCUTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps:

-

Formation of the Fluoropyrimidine Intermediate:

- Starting with a pyrimidine derivative, fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

-

Piperidine Derivative Synthesis:

- The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

-

Coupling Reaction:

- The fluoropyrimidine intermediate is coupled with the piperidine derivative using a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).

-

Acetylation:

- The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol, thiols in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activity, including anticancer and antiviral properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit certain enzymes involved in DNA synthesis, making it a potential anticancer agent. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Molecular Targets and Pathways:

Enzymes: Inhibition of thymidylate synthase or dihydrofolate reductase, enzymes critical for DNA replication.

Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural motifs with other piperidine-pyrimidine derivatives. Below is a comparative analysis based on substituent variations, electronic properties, and available

Research Findings and Implications

Electronic Effects: The 5-fluoropyrimidin-2-yl group in the target compound introduces strong electron-withdrawing effects, enhancing binding affinity in enzyme inhibition assays compared to non-fluorinated analogs .

Biological Activity: Fluorinated pyrimidines are often associated with antiviral or anticancer activity due to their ability to mimic natural nucleobases. The 2,6-dimethylpyrimidin-4-yl analog (BK81340) is cataloged for research use, with pricing and availability listed (e.g., $8/1g) .

Synthetic Accessibility :

- The acetate ester in both compounds suggests ease of hydrolysis to active carboxylic acid derivatives, a common prodrug strategy.

Limitations of Current Data

- No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound.

- Structural analogs like BK81340 and pyridine derivatives provide indirect insights but lack functional comparability.

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorinated pyrimidine moiety, a piperidine ring, and an acetate group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Fluoropyrimidine Intermediate : This is achieved through fluorination of a suitable pyrimidine precursor.

- Coupling with Piperidine : The fluoropyrimidine intermediate is coupled with piperidine under basic conditions.

- Formation of the Acetate Group : This step involves the introduction of the acetate functionality through acylation reactions.

Anticancer Activity

The biological activity of this compound is being investigated for potential anticancer effects. The fluoropyrimidine component is known for its role in nucleic acid metabolism, which can lead to inhibition of tumor growth by interfering with DNA synthesis. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, indicating a need for further exploration into this compound's therapeutic potential.

Case Study : A study evaluated the cytotoxic effects of various fluorinated pyrimidine derivatives on different cancer cell lines. The results indicated that compounds with a similar structure displayed significant inhibition of cell proliferation, suggesting potential use in cancer therapy .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes and nucleic acids. The fluorinated pyrimidine can act as an antimetabolite, mimicking natural substrates and inhibiting critical pathways in cellular processes.

Enzyme Inhibition

Research indicates that compounds containing piperidine and fluorinated pyrimidines may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The selectivity for COX-2 over COX-1 suggests potential anti-inflammatory applications without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.04 | 99 |

| Compound B | 0.053 | 81 |

| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl acetate | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.